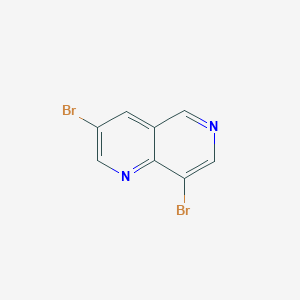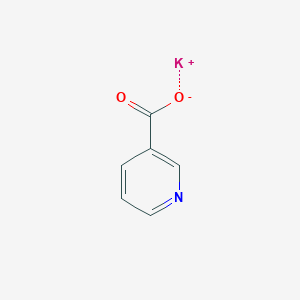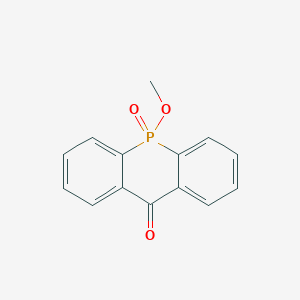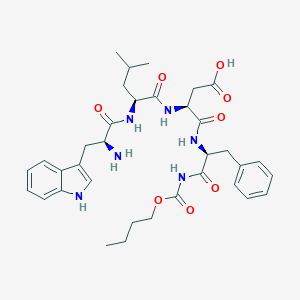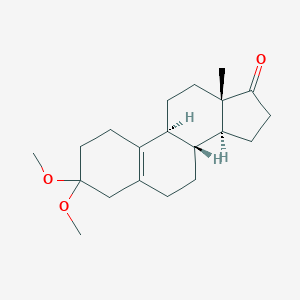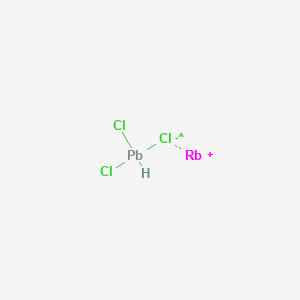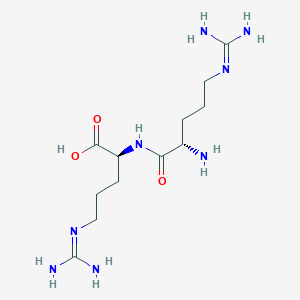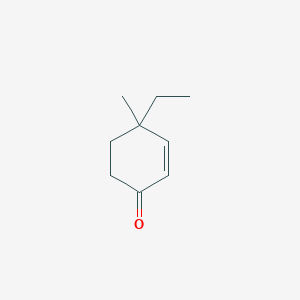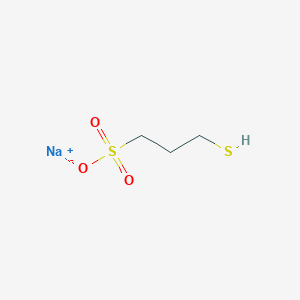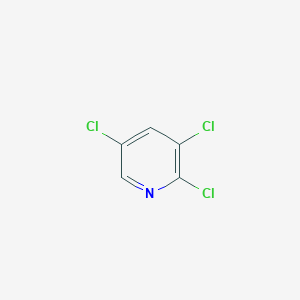
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
概要
説明
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound is characterized by a pyrrole ring substituted with acetyl, dimethyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of 2,4-dimethylpyrrole with acetic anhydride followed by oxidation. The reaction conditions often require a catalyst such as iron(III) chloride and are carried out under reflux .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products:
Oxidation: Formation of 5-acetyl-2,4-dimethyl-1H-pyrrole-3,4-dicarboxylic acid.
Reduction: Formation of 5-(hydroxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological macromolecules. It may serve as a model compound for studying pyrrole-based drug interactions.
Medicine: While specific medical applications are not well-documented, derivatives of pyrrole compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties .
作用機序
The mechanism of action of 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets, primarily through its functional groups. The acetyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
類似化合物との比較
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups on the pyrrole ring.
特性
IUPAC Name |
5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJSECHXQTROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353447 | |
| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-15-9 | |
| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



